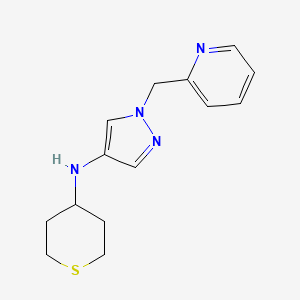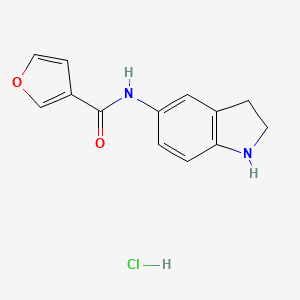![molecular formula C18H25N5O2 B7638982 1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea](/img/structure/B7638982.png)
1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea is a chemical compound that has shown great potential in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea is complex and involves the modulation of various enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and tyrosine kinase. Furthermore, this compound has been shown to bind to certain receptors, such as the adenosine receptor and the cannabinoid receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. This compound has been shown to induce apoptosis in cancer cells, inhibit inflammation, and regulate glucose metabolism. Furthermore, this compound has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea in lab experiments are numerous. This compound has high potency and selectivity, which make it an ideal tool for studying the mechanism of action of various enzymes and receptors. Furthermore, this compound has low toxicity and is relatively easy to synthesize. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
The future directions of 1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea are vast and include various applications in the field of pharmacology and biochemistry. Some of the future directions include the development of new derivatives of this compound with improved potency and selectivity, the study of the long-term effects of this compound on human health, and the exploration of new therapeutic applications of this compound. Furthermore, this compound has the potential to be used as a diagnostic tool for various diseases, including cancer and cardiovascular disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential in scientific research. This compound has unique properties that make it an ideal candidate for various applications in the field of biochemistry and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea involves the reaction between 2-pyridineethylamine and 1-cyclohexyl-2-hydroxymethylpyrrolidine. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of the reaction is high, and the purity of the compound can be achieved through various purification techniques.
Applications De Recherche Scientifique
1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea has been extensively studied for its potential application in the field of pharmacology. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders. Furthermore, this compound has been used as a tool for studying the mechanism of action of various enzymes and receptors.
Propriétés
IUPAC Name |
1-[2-(hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c24-13-14-5-1-2-7-16(14)20-18(25)21-17-9-12-23(22-17)11-8-15-6-3-4-10-19-15/h3-4,6,9-10,12,14,16,24H,1-2,5,7-8,11,13H2,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRLZEUDQVBXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)NC2=NN(C=C2)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)
![2-[[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7638917.png)

![N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)

![2-cyclobutyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7638938.png)
![2-cyclobutyl-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7638939.png)

![N-[2-(ethylaminomethyl)phenyl]-4-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7638949.png)

![2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7638969.png)
![3-(ethoxymethyl)-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7638974.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide](/img/structure/B7638985.png)
